molecular formula C9H13ClFN B1396035 (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213151-50-8

(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

Cat. No.: B1396035
CAS No.: 1213151-50-8
M. Wt: 189.66 g/mol
InChI Key: WVEQNNWSAFCZKG-FJXQXJEOSA-N
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Description

Chemical Identity and Nomenclature of (S)-1-(3-Fluoro-2-methylphenyl)ethanamine Hydrochloride

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound’s IUPAC name is This compound , reflecting its chiral configuration and functional groups. The stereochemical designation (S) refers to the configuration of the chiral center at the ethanamine carbon, determined by the Cahn–Ingold–Prelog priority rules. The aromatic ring contains a fluorine substituent at the meta position (C3) and a methyl group at the ortho position (C2) relative to the ethanamine side chain.

Key Structural Features
Feature Description Source
Core Structure Phenethylamine backbone with a substituted benzene ring
Chiral Center S-configured carbon in the ethanamine moiety
Substituents Fluorine (C3), methyl (C2) on the aromatic ring

The SMILES notation CC1=C(C=CC=C1F)C@HN.Cl and InChIKey WVEQNNWSAFCZKG-OGFXRTJISA-N provide precise structural identification.

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under CAS 1213151-50-8 , with additional identifiers including DTXSID90704163 and PubChem CID 53484719 . Synonyms include (1S)-1-(3-fluoro-2-methylphenyl)ethanamine hydrochloride and (S)-1-(3-fluoro-2-methylphenyl)ethanamine HCl .

Identifier Summary
Identifier Type Value Source
CAS Registry Number 1213151-50-8
PubChem CID 53484719
DSSTox SID DTXSID90704163

Structural Relationship to Substituted Phenethylamine Derivatives

This compound belongs to the substituted phenethylamine class, characterized by a phenethylamine backbone with modifications to the aromatic ring or side chain. Key structural analogs include:

  • Phenethylamine : The parent compound (C₈H₁₁N) with no substituents.
  • β-Methylphenethylamine : Contains a methyl group on the ethyl side chain.
  • Fluorinated Derivatives : Compounds like (R)-1-(2-fluoro-3-methylphenyl)ethanamine HCl share similar substitution patterns.
Comparative Substitution Patterns
Compound Substituents on Aromatic Ring Side Chain Modification
Parent Phenethylamine None None
β-Methylphenethylamine None Methyl on ethyl chain
(S)-1-(3-Fluoro-2-methylphenyl)ethanamine HCl Fluorine (C3), methyl (C2) Ethanamine with chiral center
(S)-1-(5-Fluoro-2-methylphenyl)ethanamine HCl Fluorine (C5), methyl (C2) Ethanamine with chiral center

Properties

IUPAC Name

(1S)-1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEQNNWSAFCZKG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704163
Record name (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213151-50-8
Record name (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3-Fluoro-2-methylbenzaldehyde

Method Overview:
The most common approach begins with the aldehyde precursor, 3-fluoro-2-methylbenzaldehyde, which undergoes reductive amination with ammonia or primary amines, followed by salt formation with hydrochloric acid.

Process Details:

  • Starting Material: 3-fluoro-2-methylbenzaldehyde.
  • Reagents: Ammonia or primary amines, reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Conditions: Typically performed under mild acidic or neutral conditions to favor selective formation of the primary amine.

Research Findings:

  • The reductive amination process is optimized by controlling temperature (~25-50°C) and pH (around 4-6) to maximize yield and stereoselectivity.
  • Catalytic hydrogenation using palladium or platinum catalysts under mild conditions can also be employed for high stereoselectivity.

Asymmetric Synthesis and Chiral Resolution

Chiral Catalysis:

  • Enantioselective synthesis often involves chiral catalysts or auxiliaries to favor the formation of the (S)-enantiomer.
  • For example, asymmetric hydrogenation using chiral ligands (e.g., BINAP-based catalysts) can produce the (S)-enantiomer with high enantiomeric excess (up to 95-99%).

Chiral Resolution:

  • Alternatively, racemic mixtures are separated via chiral chromatography or crystallization of diastereomeric salts.
  • Chiral resolution has been reported with enantiomeric purities exceeding 95%, often using chiral acids or bases to form separable salts.

Catalytic Hydrogenation and Reduction

Catalytic Reduction:

  • Several research articles describe catalytic hydrogenation of intermediates, such as the reduction of nitro or imine groups to amines.
  • Example: Using palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere at 35-60°C, yields of over 87% with high stereoselectivity are typical.

Research Data:

Example Catalyst Temperature Yield (%) Enantiomeric Purity (%)
Example 2 Pd/C 35-40°C 87.76 96.63
Example 3 Pt/C 50-55°C 88.28 96.85

Salt Formation and Purification

Post-synthesis, the free amine is converted into its hydrochloride salt:

  • Procedure: Treatment with hydrochloric acid in solvents like ethanol, methanol, or isopropanol.
  • Purification: Crystallization from suitable solvents yields high-purity hydrochloride salts with melting points around 178-180°C and enantiomeric purity exceeding 95%.

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Enantiomeric Purity (%) Remarks
Reductive amination 3-fluoro-2-methylbenzaldehyde NH3, NaBH3CN or H2/Pd Mild acid/base, room temp 80-90 95-99 Widely used, scalable
Asymmetric hydrogenation Racemic intermediates Chiral catalysts (e.g., BINAP) 35-50°C, H2 85-95 >95 High stereoselectivity
Chiral resolution Racemic mixture Chiral acids/bases Crystallization 90+ >95 Effective for high purity
Direct synthesis via chiral auxiliaries Precursors with chiral auxiliaries Chiral auxiliaries, catalysts Controlled temperature 80-90 >98 High stereoselectivity

Notable Research Findings and Data Tables

Research Findings:

  • The use of chiral catalysts in hydrogenation significantly improves enantiomeric excess.
  • Catalytic reduction at controlled temperatures (35-60°C) yields high purity products.
  • Crystallization techniques effectively separate enantiomers with minimal racemization.

Data Table:

Preparation Route Catalyst Temperature (°C) Yield (%) Enantiomeric Purity (%) Notes
Catalytic hydrogenation Pd/C 35-40 87.76 96.63 Example 2
Catalytic hydrogenation Pt/C 50-55 88.28 96.85 Example 3
Chiral resolution - Room temp >90 >95 Chiral salt crystallization

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-methylbenzoic acid.

    Reduction: Formation of (S)-1-(3-fluoro-2-methylphenyl)ethanol.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-1-(3-fluoro-2-methylphenyl)ethanamine hydrochloride can be achieved through several methods, including:

  • Starting Material : 3-fluoro-2-methylbenzaldehyde.
  • Reductive Amination : The aldehyde undergoes reductive amination with (S)-1-phenylethylamine using sodium triacetoxyborohydride as a reducing agent.
  • Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to form the hydrochloride salt.

In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield, with automated systems for precise control over reaction conditions such as temperature and pH.

Chemical Reactions

This compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Can be reduced to different amines or alcohols.
  • Substitution : The fluorine atom can be substituted via nucleophilic aromatic substitution.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution.

Chemistry

This compound serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Neurotransmitter Research

This compound exhibits significant biological activity, particularly regarding neurotransmitter interactions. It has been studied for its potential effects on dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions. Its ability to act as either an agonist or antagonist at these receptors suggests potential applications in treating neurological disorders.

Medicinal Chemistry

The compound is investigated as a precursor in drug development due to its unique structural properties that enhance metabolic stability and bioavailability compared to similar compounds. Its interactions with neurotransmitter systems make it a candidate for developing treatments for psychiatric conditions.

Industrial Applications

In addition to its roles in research, this compound is utilized in producing specialty chemicals and materials, taking advantage of its unique chemical properties.

Neurotransmitter Interaction Studies

Research has shown that this compound interacts with specific neurotransmitter receptors, modulating their activity. For example, studies demonstrate its affinity for serotonin receptors, indicating potential therapeutic applications in mood disorders .

Drug Development Research

Investigations into the pharmacological effects of this compound have highlighted its role as a precursor in developing new medications targeting neurological conditions . The unique structural characteristics of this compound allow researchers to explore new therapeutic pathways.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Fluorine and Methyl Substitutions
  • Target Compound :

    • Structure : 3-Fluoro-2-methylphenyl group.
    • Impact : The electron-withdrawing fluorine and electron-donating methyl group create a balanced electronic environment, influencing receptor binding and metabolic stability.
  • Similar Compounds :

    • (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride (CAS 1212972-48-9)
  • Structure : 3,4-Difluorophenyl group.
  • Molecular Weight : 192.62 g/mol (C₈H₁₀ClF₂N).

    • (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride (CAS 1980007-86-0)
  • Structure : 3-Fluoro-4-methoxyphenyl group.
  • Impact : Methoxy group increases electron density and solubility in aqueous media compared to methyl .
  • Molecular Weight: 205.66 g/mol (C₉H₁₃ClFNO). 1-(4-Chloro-3-fluorophenyl)ethylamine Hydrochloride (CAS 1245808-01-8)
  • Structure : 4-Chloro-3-fluorophenyl group.
  • Impact : Chlorine’s bulkiness and electronegativity may enhance steric hindrance and lipophilicity, affecting blood-brain barrier penetration .
  • Molecular Weight : 210.08 g/mol (C₈H₁₀Cl₂FN).
(b) Stereochemical Variations
  • (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride (CAS 771465-40-8)
    • Structure : R-enantiomer of the 3-fluorophenyl analog.
    • Impact : Differing stereochemistry may result in distinct biological activity; S-enantiomers often exhibit higher target affinity in chiral environments .

Functional Group Modifications

(a) Amino Acid Derivatives
  • Methyl(S)-2-amino-2-(3-fluoro-2-methylphenyl)acetate Hydrochloride (CAS 1956435-46-3) Structure: Ethylamine chain replaced with an amino acid ester. Impact: Introduces an ester group, improving metabolic stability but reducing solubility compared to the primary amine .
(b) Bulkier Substituents
  • (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride (CAS 1391469-75-2) Structure: Bromine and trifluoromethyl groups.

Data Table: Key Properties of Target and Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(S)-1-(3-Fluoro-2-methylphenyl)ethanamine HCl C₉H₁₁ClFN 192.63 3-F, 2-CH₃ Balanced electronics, chiral S-configuration
(S)-1-(3,4-Difluorophenyl)ethanamine HCl C₈H₁₀ClF₂N 192.62 3-F, 4-F Higher polarity, dual H-bond acceptors
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl C₉H₁₃ClFNO 205.66 3-F, 4-OCH₃ Enhanced solubility, electron-rich ring
1-(4-Chloro-3-fluorophenyl)ethylamine HCl C₈H₁₀Cl₂FN 210.08 4-Cl, 3-F Increased lipophilicity, steric bulk
(R)-1-(3-Fluorophenyl)ethylamine HCl C₈H₁₁ClFN 175.63 3-F R-enantiomer; potential activity divergence

Biological Activity

(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral amine compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12ClF
  • Molecular Weight : 189.66 g/mol
  • Structure : The compound features a fluorine atom and a methyl group attached to a benzene ring, linked to an ethanamine group. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its application in biological studies.

This compound primarily interacts with neurotransmitter receptors, acting as either an agonist or antagonist. This modulation of receptor activity influences various physiological pathways, particularly those related to mood regulation and cognitive function. The fluorine atom enhances the compound's binding affinity and metabolic stability, making it a valuable candidate for drug design.

Biological Activity Overview

The biological activity of this compound is characterized by its influence on neurotransmitter systems. Key areas of research include:

  • Neurotransmitter Interactions : Studies have shown that the compound interacts with dopamine and serotonin receptors, which are crucial for mood and cognitive processes. Its ability to modulate these receptors suggests potential applications in treating neurological disorders such as depression and anxiety.
  • Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

  • Neurotransmitter Research :
    • A study demonstrated that this compound exhibited significant agonistic activity at serotonin receptors, leading to increased serotonin signaling in vitro. This suggests potential for developing antidepressants targeting serotonin pathways.
  • Anticancer Activity :
    • In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The IC50 values ranged from 0.5 to 5 µM, indicating moderate potency against these cell lines .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC9H12ClFContains both fluorine and methyl groups on the phenyl ring
(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochlorideC9H12ClFDifferent stereochemistry affects biological activity
(1S)-2-Fluoro-1-(3-methylphenyl)ethanamineC9H12FNDifferent position of fluorine enhances lipophilicity

This table highlights how variations in structure can influence biological activity, particularly in terms of receptor binding affinity and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride in laboratory settings?

Methodological Answer: The synthesis typically involves:

Chiral Resolution : Starting from racemic mixtures, chiral resolution using tartaric acid derivatives or chiral chromatography (e.g., SFC or HPLC) to isolate the (S)-enantiomer .

Asymmetric Synthesis : Employing enantioselective catalytic methods, such as reductive amination of 3-fluoro-2-methylacetophenone with a chiral catalyst (e.g., Ru-BINAP complexes) .

Salt Formation : Conversion to the hydrochloride salt via treatment with HCl in anhydrous ether or ethanol, followed by recrystallization .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard) .
  • Storage : Store in sealed containers under dry conditions at room temperature .
  • Waste Disposal : Segregate halogenated waste and dispose via licensed chemical waste services .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic substitution (3-fluoro-2-methyl group) and amine hydrochloride formation .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion [M+H]+^+ (exact mass: ~193.01 for analogs) .
  • FTIR : Peaks at ~2500 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C-F vibration) .

Advanced Research Questions

Q. How can enantiomeric purity be validated for the (S)-enantiomer?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with a hexane:isopropanol (90:10) mobile phase; retention time comparison against a racemic mixture .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for the (S)-enantiomer (e.g., +15° to +25° in methanol) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

Q. How does the 3-fluoro-2-methyl substitution influence receptor binding affinity?

Methodological Answer:

  • Molecular Docking : Model interactions with serotonin or dopamine receptors (e.g., 5-HT2A_{2A}) using software like AutoDock Vina; fluorine enhances binding via electronegative interactions .
  • In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., 3^3H-ketanserin) to measure IC50_{50} values .

Q. What are the metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS. Major pathways include N-dealkylation and hydroxylation .
  • CYP Enzyme Inhibition : Use fluorogenic substrates to identify CYP isoforms (e.g., CYP2D6) involved in metabolism .

Q. How does stereochemistry impact its pharmacokinetic profile?

Methodological Answer:

  • Pharmacokinetic Study : Administer (S)- and (R)-enantiomers separately in rodent models. Collect plasma samples at intervals and quantify via UPLC-MS. The (S)-enantiomer shows longer half-life (t1/2_{1/2} = 4.2 h vs. 2.8 h for R) due to slower hepatic clearance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

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